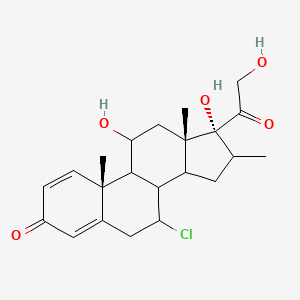

7a-Chloro-16a-methyl Prednisolone

説明

Overview of Glucocorticoid Scaffold Modifications

The development of synthetic corticosteroids has been a systematic exploration of structure-activity relationships. youtube.com Key modifications to the glucocorticoid scaffold have been instrumental in creating a diverse range of potent therapeutic agents. These modifications include:

Dehydrogenation: The introduction of a double bond between carbon atoms 1 and 2, as seen in the conversion of hydrocortisone (B1673445) to prednisone, enhances anti-inflammatory activity. researchgate.net

Alkylation: The introduction of methyl groups, particularly at the 6α and 16α positions, serves to increase anti-inflammatory activity and reduce or eliminate mineralocorticoid (salt-retaining) activity. researchgate.net

Esterification: The addition of ester groups at the C-17 and C-21 positions can modulate the lipophilicity and, consequently, the absorption and potency of the corticosteroid. hmpgloballearningnetwork.com

These modifications are not mutually exclusive and are often combined to create highly potent and selective glucocorticoids.

Historical Context of Halogenated and Alkylated Corticosteroid Analogs

The quest for more potent and safer corticosteroids began in earnest in the mid-20th century. The initial discovery of the anti-inflammatory properties of cortisone (B1669442) set the stage for extensive research into synthetic analogs.

The introduction of halogenated corticosteroids marked a significant breakthrough. The synthesis of 9α-fluorohydrocortisone demonstrated a substantial increase in anti-inflammatory potency compared to its non-halogenated parent compound. researchgate.net This discovery spurred the development of a wide array of halogenated derivatives. However, it was also observed that halogenation could increase the risk of certain side effects, leading to a more nuanced understanding that the specific position of the halogen atom is crucial. researchgate.netjddonline.com

Concurrently, the development of alkylated corticosteroids offered another avenue for enhancing therapeutic profiles. The synthesis of 16α-methyl derivatives of hydrocortisone and prednisolone (B192156) in the late 1950s revealed a remarkable separation of desired anti-inflammatory effects from the undesirable salt-retaining properties. nih.gov This was a pivotal development, as it allowed for the creation of potent anti-inflammatory agents with a reduced impact on electrolyte balance.

Rationale for 7α-Chloro and 16α-Methyl Substitutions in Prednisolone Derivatives

The specific combination of a 7α-chloro group and a 16α-methyl group in the prednisolone structure is a deliberate design aimed at optimizing its pharmacological profile.

The 16α-methyl substitution is primarily introduced to abolish mineralocorticoid activity. researchgate.net This is a critical modification that reduces the risk of side effects such as sodium retention and potassium loss, which are associated with the mineralocorticoid receptor activity of earlier corticosteroids. nih.gov Furthermore, the 16α-methyl group has been shown to enhance anti-inflammatory potency. nih.gov Studies on a series of 16α-methyl corticosteroids demonstrated a significant increase in antirheumatic potency compared to prednisolone. nih.gov

The 7α-chloro substitution serves to further augment the anti-inflammatory potency. Research on a series of 7α-halogenated prednisolone derivatives found that 7α-chloro and 7α-bromo substitutions in the 16α-methylprednisolone series led to a 2.5- to 3.5-fold increase in topical anti-inflammatory potency. nih.gov The synthesis of these 7α-chloro corticosteroids is typically achieved through the addition of hydrogen chloride to the corresponding 6,7-dehydro compound. nih.gov

The synergistic effect of these two substitutions results in a highly potent anti-inflammatory agent with a favorable separation of glucocorticoid and mineralocorticoid activities.

Comparative Anti-inflammatory Potency of Substituted Corticosteroids

| Compound | Substitution(s) | Relative Anti-inflammatory Potency (Compared to Prednisolone) |

| 16α-methylhydrocortisone | 16α-methyl | 0.7 |

| 16α-methylprednisolone | 16α-methyl | ~1.33 |

| 16α-methyl 9α-fluorohydrocortisone | 16α-methyl, 9α-fluoro | ~3 |

| 16α-methyl 9α-fluoroprednisolone | 16α-methyl, 9α-fluoro | ~7 |

| 7α-Chloro-16α-methylprednisolone | 7α-chloro, 16α-methyl | Potency increased 2.5-3.5 fold over 16α-methylprednisolone (topical) |

特性

分子式 |

C22H29ClO5 |

|---|---|

分子量 |

408.9 g/mol |

IUPAC名 |

(10R,13S,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1 |

InChIキー |

FJXOGVLKCZQRDN-LHRFLCFZSA-N |

異性体SMILES |

CC1CC2C3C(CC4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl |

正規SMILES |

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 7a Chloro 16a Methyl Prednisolone and Its Derivatives

Established Reaction Pathways from Prednisolone (B192156) Precursors

The synthesis of 7a-Chloro-16a-methyl Prednisolone, also known as Alclometasone (B1664502), typically originates from prednisolone or related steroid precursors. cymitquimica.com The core of the synthesis lies in the precise introduction of a chloro group at the 7α-position and a methyl group at the 16α-position, modifications that significantly enhance its anti-inflammatory activity.

Stereoselective Chlorination at the 7α-Position

The introduction of a chlorine atom at the 7α-position of the steroid nucleus is a critical step that requires a high degree of stereoselectivity. Direct chlorination methods often lead to a mixture of isomers, necessitating complex purification steps. To overcome this, template-directed reactions have been developed to ensure the desired α-configuration of the chlorine atom. google.com This approach involves the covalent attachment of a directing group, often an ester containing a nitrogen-containing ring, to a hydroxyl group on the steroid, typically at the 17α-position. google.com This template then positions a chlorinating agent in close proximity to the C-7 position, facilitating intramolecular chlorination with high stereoselectivity. google.com The choice of the template and reaction conditions is crucial for achieving a high yield of the desired 7α-chloro steroid.

Another approach to stereoselective chlorination involves the use of specific reagents that favor the formation of the cis-chloride from a trans-β-substituted cyclic alcohol precursor. rsc.org The stereochemical outcome in these reactions is influenced by factors such as the ring size and the nature of the substituent at the β-position. rsc.org

Regioselective Methylation at the 16α-Position

The introduction of a methyl group at the 16α-position is another key modification in the synthesis of this class of glucocorticoids. This methylation enhances the glucocorticoid activity and reduces mineralocorticoid side effects. The regioselective methylation of the steroid D-ring at the 16α position can be challenging. nih.gov

One patented method describes a process for preparing 16α-methyl steroids by treating a 16(17)-unsaturated derivative with a methylating agent in the presence of a copper-based catalyst and a silylating agent. google.com The resulting intermediate is then hydrolyzed and oxidized to yield the 16α-methyl steroid. google.com Enzymatic hydroxylation has also been explored as a method for regio- and stereospecific functionalization of the steroid D-ring. For instance, the cytochrome P450 enzyme CYP154C3 from Streptomyces griseus has been shown to hydroxylate various steroids specifically at the 16α position, offering a potentially greener alternative to chemical synthesis. nih.gov

Intermediate Compound Derivatization Strategies

Throughout the synthesis of this compound, various intermediate compounds are generated that can be further derivatized to produce a range of analogues with potentially improved properties. nih.gov These derivatization strategies often involve modifications at the hydroxyl groups or the C-17 side chain. For example, esterification of the 21-hydroxyl group is a common strategy to create prodrugs with altered solubility and pharmacokinetic profiles. nih.gov The development of conjugates, both low molecular weight and polymeric, is another area of active research aimed at improving drug delivery and reducing systemic side effects. nih.gov

Novel Synthetic Routes and Mechanistic Investigations

Beyond the established pathways, research continues into novel synthetic routes and a deeper understanding of the reaction mechanisms involved in glucocorticosteroid synthesis.

Mattox Rearrangements in Glucocorticosteroid Synthesis

The Mattox rearrangement is a classic reaction in steroid chemistry that involves the conversion of a dihydroxyacetone side chain at C-17 to an α-hydroxy acid, which can then be further manipulated. While not directly a part of the primary synthesis of this compound, the principles of the Mattox rearrangement and similar side-chain manipulations are fundamental to the broader field of glucocorticosteroid synthesis. These rearrangements allow for the introduction of various functional groups at the C-17 and C-20 positions, contributing to the diversity of synthetic glucocorticoids.

Double Elimination Reactions for Precursor Generation

Double elimination reactions are employed to generate key unsaturated precursors in steroid synthesis. For instance, the dehydrochlorination of a chlorinated steroid can introduce a double bond. google.com This strategy is particularly useful for creating the Δ¹,⁴-diene system in the A-ring of prednisolone-type structures, which is crucial for their anti-inflammatory activity. The introduction of unsaturation can significantly increase the potency of the glucocorticoid. rsc.org The controlled introduction of double bonds through elimination reactions is a powerful tool for accessing a wide range of steroid analogues.

Research Findings Summary

| Synthetic Step | Methodology | Key Reagents/Catalysts | Outcome | Reference |

| 7α-Chlorination | Template-Directed Chlorination | Nitrogen-containing ring ester template, Chlorinating agent | High stereoselectivity for 7α-chloro isomer | google.com |

| 16α-Methylation | Catalytic Methylation of 16(17)-ene | Methylating agent, Copper-based catalyst, Silylating agent | Regioselective introduction of 16α-methyl group | google.com |

| 16α-Hydroxylation | Enzymatic Hydroxylation | Streptomyces griseus CYP154C3 | Regio- and stereospecific hydroxylation at 16α-position | nih.gov |

| Precursor Generation | Double Elimination Reaction | - | Introduction of double bonds (e.g., Δ¹,⁴-diene system) | google.comrsc.org |

Enzymatic and Biotransformation Approaches in Steroid Synthesis

The quest for more efficient, selective, and sustainable methods for steroid synthesis has led to a significant focus on enzymatic and biotransformation approaches. These methods offer the potential to overcome challenges associated with traditional chemical synthesis, such as the need for protecting groups and the difficulty in achieving high stereoselectivity.

Microbiological transformations are a cornerstone of industrial steroid production, particularly for key reactions like hydroxylations at specific positions. For instance, 11α-, 11β-, and 16α-hydroxylations are well-established bioconversions used in the manufacturing of various steroid hormones. nih.gov These processes utilize whole-cell systems or isolated enzymes to introduce hydroxyl groups with high regio- and stereoselectivity, which is often difficult to achieve through chemical means. nih.gov

Recent advancements have expanded the enzymatic toolbox for steroid modification. Flavin-dependent halogenases (FDHs) have been identified and profiled for their ability to catalyze the halogenation of steroids. For example, the bromination of β-estradiol 17-(β-D-glucuronide) at the C-4 position has been achieved with a 57% yield using an engineered FDH. rsc.org This highlights the potential for enzymatic introduction of a chloro-substituent at the 7α-position of a prednisolone precursor, although specific enzymes for this transformation on this particular substrate are still a subject of research.

The biotransformation of cortisone (B1669442) by microorganisms like Rhodococcus rhodnii has been shown to yield novel steroid derivatives through a series of reactions including hydroxylations and rearrangements. unife.it Such studies demonstrate the capability of microbial systems to effect complex structural modifications on the steroid nucleus, suggesting that a similar approach could be explored for the synthesis of this compound. The use of immobilized enzymes and microbial cells is a growing trend aimed at improving the efficiency and reusability of biocatalysts in steroid manufacturing. nih.gov

Table 1: Examples of Enzymatic Transformations in Steroid Synthesis

| Enzyme/Microorganism | Substrate | Product | Transformation Type | Reference |

| Flavin-dependent halogenase (1-F11) | β-estradiol 17-(β-D-glucuronide) | 4-bromo-β-estradiol 17-(β-D-glucuronide) | Bromination | rsc.org |

| Rhodococcus rhodnii DSM 43960 | Cortisone | 1,9β,17,21-tetrahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione | Hydroxylation, Rearrangement | unife.it |

| Various microorganisms | Steroid precursors | 11α-, 11β-, 16α-hydroxylated steroids | Hydroxylation | nih.gov |

Macrocyclization and Heteroatom Incorporation Strategies for Related Analogs

While direct macrocyclization of this compound is not widely reported, strategies for forming macrocyclic steroid derivatives and incorporating heteroatoms are areas of active research for creating novel analogs with potentially enhanced or modified biological activities.

The incorporation of a chlorine atom at the 7α-position represents a key heteroatom addition. The synthesis of 7-chloro steroids has been described in the literature, indicating established chemical methods for introducing halogens into the steroid B-ring. nih.gov These methods often involve electrophilic halogenating agents and careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry.

The introduction of the 16α-methyl group is a well-established modification in corticosteroid synthesis. This is typically achieved through a conjugate addition of a methyl group to a Δ¹⁶-unsaturated precursor, often using a methyl Grignard reagent in the presence of a copper catalyst. google.com This transformation is crucial for enhancing the anti-inflammatory potency of the resulting steroid. nih.gov

Strategies for creating more complex steroid analogs include the formation of additional rings or the introduction of different heteroatoms. For example, the synthesis of 11β-hydroxy-16β-methyl-16α,17α-methylene-pregna-1,4-dien-3,20-dione from prednisolone involves multiple steps including methylation and a 1,3-dipolar reaction to form a cyclopropane (B1198618) ring. researchgate.net While not a macrocycle, this demonstrates the feasibility of building additional cyclic structures onto the steroid framework.

The development of novel steroid analogs often involves exploring different substitution patterns and the introduction of various functional groups. The synthesis of 9α-halogenated derivatives of cortisone and hydrocortisone (B1673445), for instance, has been extensively studied to modulate biological activity. acs.orgacs.org These strategies, while not directly involving macrocyclization of the primary steroid skeleton, are part of the broader effort to create diverse steroid-based compounds.

Table 2: Key Chemical Transformations for Steroid Analogs

| Transformation | Reagents/Conditions | Resulting Feature | Reference |

| 16α-Methylation | Methyl Grignard, Copper catalyst | Introduction of 16α-methyl group | google.com |

| Halogenation | Electrophilic halogenating agents | Introduction of a halogen atom (e.g., chlorine) | nih.gov |

| Methylene group insertion | 1,3-dipolar reaction followed by thermal decomposition | Formation of a cyclopropane ring | researchgate.net |

| 9α-Halogenation | Various halogenating agents | Introduction of a halogen at the 9α-position | acs.orgacs.org |

Structure Activity Relationships Sar and Molecular Interactions of 7a Chloro 16a Methyl Prednisolone

Influence of 7α-Halogeno Substitution on Corticosteroid Activity

The introduction of a halogen atom at the 7α-position of the steroid nucleus is a key strategy for modulating anti-inflammatory potency. In the case of 7a-Chloro-16a-methyl Prednisolone (B192156), the presence of the chlorine atom significantly enhances its activity compared to its non-halogenated counterpart.

Research into a series of 7α-halogenated 16-substituted prednisolone derivatives has demonstrated the potentiation effect of this substitution. nih.gov The synthesis of these compounds typically involves the addition of a hydrogen halide, such as hydrogen chloride, across the double bond of a 6,7-dehydro precursor. nih.gov Studies measuring topical anti-inflammatory potency using the croton oil ear assay in mice revealed that the 7α-halogen modification had its most pronounced effect within the 16α-methylprednisolone series. Specifically, the introduction of a 7α-chloro or 7α-bromo group resulted in a 2.5- to 3.5-fold increase in potency. nih.gov This enhancement underscores the critical role of the 7α-halogen in augmenting the intrinsic activity of the corticosteroid.

Table 1: Effect of 7α-Halogen Substitution on the Potency of 16α-Methylprednisolone Derivatives

| Substitution at 7α-position | Relative Potency Increase | Reference |

|---|---|---|

| Chloro (Cl) | 2.5 - 3.5 times | nih.gov |

| Bromo (Br) | 2.5 - 3.5 times | nih.gov |

Effects of 16α-Methyl Substitution on Glucocorticoid Potency and Receptor Affinity

The incorporation of a methyl group at the 16α-position is a well-established method for increasing glucocorticoid activity while simultaneously minimizing undesirable mineralocorticoid effects. This structural alteration, a key feature of 7a-Chloro-16a-methyl Prednisolone, significantly impacts the steroid's potency.

Biologic tests have consistently shown that 16α-methylated analogues exhibit enhanced anti-inflammatory activity without a corresponding increase in salt and water retention. nih.govnih.gov For instance, clinical appraisals comparing 16α-methylprednisolone to its parent compound, prednisolone, found it to have approximately one-third greater antirheumatic potency. nih.govnih.gov The addition of the 16α-methyl group is believed to increase the interaction surface of the steroid within the glucocorticoid receptor's ligand-binding pocket, thereby enhancing receptor affinity and subsequent biological response. nih.gov This modification, particularly when combined with other substitutions like 9α-fluorination, can lead to compounds with exceptionally high anti-inflammatory potency. nih.govnih.gov

Table 2: Relative Antirheumatic Potency of 16α-Methylated Corticosteroids Compared to Prednisolone

| Compound | Approximate Antirheumatic Potency vs. Prednisolone | Reference |

|---|---|---|

| 16α-methylprednisolone | ~1.33 times greater | nih.govnih.gov |

| 16α-methyl-9α-fluoroprednisolone | ~7 times greater | nih.govnih.gov |

| 16α-methylhydrocortisone | ~0.7 times that of Prednisolone | nih.govnih.gov |

Stereochemical Investigations and Conformational Analysis

The specific three-dimensional arrangement of atoms (stereochemistry) in this compound is fundamental to its biological function. The precise orientation of the chloro and methyl groups dictates the molecule's shape and its ability to fit correctly into the binding site of the glucocorticoid receptor.

Stereoisomer Synthesis and Characterization

The synthesis of this compound requires precise stereochemical control to ensure the correct configuration of its chiral centers. The full chemical name, (7α,11β,16α)-7-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, explicitly defines this spatial arrangement. cymitquimica.com The synthesis of the 7α-chloro stereoisomer is achieved through the specific addition of hydrogen chloride to a 6,7-dehydro intermediate, which directs the chlorine atom to the desired alpha face of the steroid molecule. nih.gov Similarly, the introduction of the 16α-methyl group involves stereospecific synthetic processes. acs.org Characterization of these stereoisomers is crucial to confirm that the desired configuration, which is responsible for the enhanced biological activity, has been achieved.

Impact of Configuration on Molecular Recognition

The specific (α) configuration of the substituents at positions 7 and 16 is critical for effective molecular recognition by the glucocorticoid receptor. Structural modifications to the steroid backbone influence how the molecule interacts with key amino acid residues within the receptor's ligand-binding pocket. nih.gov For example, the Δ1 double bond in the A-ring of prednisolone derivatives helps to flatten this part of the molecule, facilitating better interaction with residues such as Arginine 611 and Glutamine 570. nih.gov The addition of groups like the 16α-methyl substituent further optimizes the fit by increasing the surface area available for interaction within the receptor pocket. nih.gov The 7α configuration of the chloro group is likewise essential; an alternative configuration (7β) would alter the molecule's shape and likely diminish its ability to bind effectively and, consequently, reduce its anti-inflammatory potency. nih.gov

Glucocorticoid Receptor (GR) Binding Affinity Studies

The anti-inflammatory effects of corticosteroids are mediated through their binding to the glucocorticoid receptor (GR). The strength of this binding, or affinity, is a primary determinant of the compound's potency. Therefore, quantitative studies of GR binding affinity are essential for understanding the activity of this compound.

Quantitative Receptor Binding Assays

The relative binding affinity of a steroid for the GR is typically determined through competitive binding assays. nih.gov In these experiments, a radiolabeled glucocorticoid, such as [3H]dexamethasone, is incubated with a source of GR, commonly cytosol from cultured human cells. nih.gov The unlabeled steroid being tested (e.g., this compound) is then added in increasing concentrations to measure its ability to compete with and displace the radiolabeled ligand from the receptor. The data from these assays allow for the calculation of a relative binding affinity (RBA) value, which provides a quantitative measure of how strongly the test compound binds to the receptor compared to a standard like dexamethasone. nih.gov Structural features such as 17α- and 21-hydroxyl groups are known to increase binding affinity, while esterification at these positions can modulate both affinity and lipophilicity. nih.gov The combination of the 7α-chloro and 16α-methyl groups in this compound is designed to optimize these binding interactions, leading to the high potency observed for the compound. nih.gov

Comparative Analysis of Receptor Binding Dynamics

The interaction of 7α-Chloro-16α-methyl Prednisolone with glucocorticoid (GR) and mineralocorticoid (MR) receptors is a critical determinant of its biological activity. A comparative analysis of its receptor binding dynamics, when viewed alongside its parent compounds and other halogenated corticosteroids, reveals key structure-activity relationships that govern its potency and selectivity.

While specific receptor binding affinity constants (such as Kd or IC50 values) for 7α-Chloro-16α-methyl Prednisolone are not extensively documented in publicly available literature, its biological activity, which is a direct consequence of receptor interaction, has been evaluated. The anti-inflammatory potency of a corticosteroid is closely linked to its affinity for the glucocorticoid receptor. nih.gov

A pivotal study on the synthesis and structure-activity relationships of 7α-halogenated corticosteroids provides a quantitative comparison of the topical anti-inflammatory potencies. This research demonstrated that the introduction of a 7α-chloro group to 16α-methylprednisolone resulted in a significant enhancement of its anti-inflammatory activity. Specifically, the 7α-chloro derivative exhibited a 2.5- to 3.5-fold increase in potency compared to the parent 16α-methylprednisolone. nih.gov This increase in biological activity strongly suggests a higher affinity of 7α-Chloro-16α-methyl Prednisolone for the glucocorticoid receptor.

The structural modifications of the prednisolone molecule, namely the addition of a 16α-methyl group and a 7α-chloro substituent, both contribute to this enhanced receptor interaction. The 16α-methyl group is known to increase glucocorticoid activity and decrease mineralocorticoid activity, thereby improving the therapeutic index. researchgate.netnih.gov Methylation at this position can enhance the binding to the glucocorticoid receptor. nih.gov

The addition of a halogen at the 7α-position further potentiates this effect. Halogenation, particularly at specific positions on the steroid nucleus, is a well-established strategy for increasing glucocorticoid potency. researchgate.net The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the steroid molecule, potentially leading to a more favorable interaction with the amino acid residues within the ligand-binding domain of the glucocorticoid receptor.

For a clearer perspective, the following table summarizes the relative potencies of 7α-Chloro-16α-methyl Prednisolone and its parent compounds, using Prednisolone as a baseline.

Table 1: Comparative Anti-inflammatory Potency

| Compound | Structural Modifications from Prednisolone | Relative Anti-inflammatory Potency (Approximate) |

|---|---|---|

| Prednisolone | - | 1 |

| 16α-Methylprednisolone | Addition of a methyl group at C16 | ~1.25 drugs.comgpnotebook.com |

| 7α-Chloro-16α-methyl Prednisolone | Addition of a methyl group at C16 and a chloro group at C7 | 3.1 - 4.4 (calculated based on a 2.5 to 3.5-fold increase from 16α-Methylprednisolone) nih.gov |

The data indicates a synergistic effect of the 16α-methyl and 7α-chloro substitutions in enhancing the glucocorticoid activity.

Regarding the mineralocorticoid receptor, while specific binding data for 7α-Chloro-16α-methyl Prednisolone is unavailable, the presence of the 16α-methyl group is known to significantly reduce mineralocorticoid activity. researchgate.net This suggests that 7α-Chloro-16α-methyl Prednisolone likely possesses a favorable separation of glucocorticoid and mineralocorticoid effects, a desirable characteristic for anti-inflammatory steroids.

Molecular Mechanisms of Action of 7a Chloro 16a Methyl Prednisolone

Glucocorticoid Receptor (GR) Mediated Signaling Pathways

The pharmacological actions of glucocorticoids are principally mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govmdpi.com The GR is expressed in nearly every cell in the body and is essential for life. nih.gov In its unliganded state, the GR resides predominantly in the cytoplasm, as part of a large multiprotein complex that includes heat shock proteins (hsp90, hsp70) and immunophilins. nih.govresearchgate.net

The binding of a glucocorticoid ligand, such as 7a-Chloro-16a-methyl Prednisolone (B192156), to the ligand-binding domain (LBD) of the GR initiates a cascade of events. nih.gov This binding induces a significant conformational change in the receptor protein. nih.govnih.gov This transformation triggers the dissociation of the associated heat shock proteins and other chaperone molecules. nih.govnih.gov

The unmasking of nuclear localization signals (NLS) on the GR facilitates its active, energy-dependent translocation from the cytoplasm into the nucleus via the importin-dependent mechanism. nih.govnih.gov Once inside the nucleus, the activated ligand-receptor complex can modulate gene expression. nih.gov

Within the nucleus, the activated GR complex directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes. nih.govnih.gov The GR binds to these GREs as a homodimer. nih.gov

There are two primary types of GREs:

Simple or Positive GREs (pGREs): Binding to these elements typically results in the transactivation of target genes. This involves the recruitment of coactivator proteins and the general transcription machinery, leading to increased mRNA synthesis of anti-inflammatory proteins. nih.gov

Negative GREs (nGREs): The GR can also bind to nGREs, which consist of a distinct consensus sequence. nih.gov This interaction generally leads to the transrepression of pro-inflammatory genes by preventing the assembly of an active transcription complex. mdpi.comnih.gov

Furthermore, the GR can exert its influence without direct DNA binding through a mechanism known as "tethering." In this process, the GR monomer interacts with other DNA-bound transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity. nih.govnih.gov

The interaction between the GR and GREs or other transcription factors is the cornerstone of the genomic effects of glucocorticoids, resulting in the upregulation or downregulation of a wide array of genes. nih.govnih.gov This transcriptional regulation accounts for the majority of the anti-inflammatory and metabolic effects of corticosteroids. nih.gov By directly or indirectly influencing up to 20% of the human genome, glucocorticoids orchestrate a complex program of gene expression. nih.gov

Table 1: Examples of Genes Regulated by Glucocorticoids

| Action | Gene Examples | General Function | Reference |

| Transactivation (Upregulation) | Lipocortin-1 (Annexin A1) | Inhibition of Phospholipase A2 | droracle.aitaylorandfrancis.com |

| Glucocorticoid-induced Leucine Zipper (GILZ) | Anti-inflammatory, pro-apoptotic | mdpi.com | |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1/DUSP1) | Deactivates pro-inflammatory signaling kinases (e.g., JNK, p38) | mdpi.com | |

| Interleukin-10 (IL-10) | Anti-inflammatory cytokine | nih.gov | |

| Transrepression (Downregulation) | Interleukin-1β (IL-1β) | Pro-inflammatory cytokine | mdpi.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | nih.gov | |

| Cyclooxygenase-2 (COX-2) | Enzyme in prostaglandin (B15479496) synthesis | nih.gov | |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | nih.gov |

Modulation of Cellular Inflammatory Responses

A primary therapeutic effect of 7a-Chloro-16a-methyl Prednisolone is its potent ability to modulate the cellular inflammatory response. Glucocorticoids acutely inhibit vasodilation, reduce vascular permeability, and decrease the migration of leukocytes to sites of inflammation. drugbank.comnih.gov

Glucocorticoids effectively suppress the production and release of a wide range of pro-inflammatory mediators from various immune cells, including macrophages, mast cells, and T-lymphocytes. nih.gov This is achieved largely through the transcriptional repression of genes encoding cytokines, chemokines, and other signaling molecules that orchestrate the inflammatory cascade. nih.gov For instance, prednisolone has been shown to inhibit phagocytosis by polymorphonuclear leukocytes through a receptor-mediated process. nih.gov

Table 2: Pro-inflammatory Mediators Inhibited by Glucocorticoids

| Mediator Class | Specific Examples | Primary Secreting Cells | Reference |

| Cytokines | TNF-α, IL-1β, IL-2, IL-6 | Macrophages, T-cells | nih.gov |

| Chemokines | IL-8, RANTES | Macrophages, Epithelial cells | nih.gov |

| Lipid Mediators | Prostaglandins (B1171923), Leukotrienes | Most cells, especially leukocytes | taylorandfrancis.com |

| Bioactive Amines | Histamine | Mast cells, Basophils | nih.gov |

A critical anti-inflammatory mechanism of glucocorticoids is the inhibition of the arachidonic acid cascade. nih.gov This is primarily accomplished through the upregulation of Lipocortin-1 (also known as Annexin A1). droracle.aitaylorandfrancis.com Lipocortin-1 is an inhibitory protein that directly suppresses the activity of Phospholipase A2 (PLA2). taylorandfrancis.comresearchgate.net

PLA2 is the key enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. taylorandfrancis.com By inhibiting PLA2, glucocorticoids prevent the formation of arachidonic acid, which is the precursor for two major classes of inflammatory mediators:

Prostaglandins and Thromboxanes: Synthesized via the cyclooxygenase (COX) pathway.

Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway.

This blockade of arachidonic acid release effectively halts the production of these potent lipid mediators, thereby reducing pain, swelling, and other cardinal signs of inflammation. taylorandfrancis.comnih.gov Some studies also suggest that glucocorticoids can inhibit the activity of cyclooxygenase itself, providing a secondary level of suppression. nih.gov

Regulation of Pro-inflammatory Cytokine and Chemokine Production

While direct studies on this compound's specific impact on cytokine and chemokine profiles are not extensively detailed in publicly available research, the well-established mechanisms of action for closely related glucocorticoids like prednisolone and methylprednisolone (B1676475) provide a strong inferential basis for its function. Glucocorticoids are known to be potent inhibitors of pro-inflammatory gene expression. This is achieved primarily through the binding of the glucocorticoid-receptor complex to specific DNA sequences known as glucocorticoid response elements (GREs) in the nucleus. drugbank.com This interaction can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in the production of a wide array of inflammatory cytokines and chemokines.

The inhibitory effects of glucocorticoids on pro-inflammatory mediators are broad and significant. They have been shown to suppress the synthesis of key cytokines including:

Interleukin-1 (IL-1): A central mediator of inflammation that induces fever and the production of other inflammatory cytokines.

Interleukin-2 (IL-2): Crucial for the proliferation of T-lymphocytes.

Interleukin-6 (IL-6): Involved in the acute phase response and the differentiation of B-lymphocytes.

Tumor Necrosis Factor-alpha (TNF-α): A major driver of systemic inflammation.

Furthermore, the production of various chemokines, which are responsible for recruiting immune cells to sites of inflammation, is also downregulated. This includes members of both the CC and CXC chemokine families. By inhibiting the production of these signaling molecules, this compound likely plays a critical role in dampening the inflammatory cascade. It is also understood that Alclometasone (B1664502) inhibits the release of pro-inflammatory mediators from leukocytes. medchemexpress.commedchemexpress.cn

Induction of Anti-inflammatory Protein Expression (e.g., Lipocortin-1)

A cornerstone of the anti-inflammatory action of this compound is its ability to induce the synthesis of anti-inflammatory proteins. drugbank.comnih.govwikipedia.orgrxlist.com The most well-characterized of these are the lipocortins, now more formally known as annexins. wikipedia.org Specifically, Lipocortin-1 (Annexin A1) plays a crucial role in the anti-inflammatory effects of glucocorticoids. rxlist.com

The induction of Lipocortin-1 is a key mechanism by which this compound is thought to exert its effects. drugbank.comrxlist.com Lipocortins act as inhibitors of phospholipase A2 (PLA2). drugbank.comrxlist.com PLA2 is a critical enzyme responsible for the release of arachidonic acid from cell membranes. drugbank.com Arachidonic acid serves as the precursor for the biosynthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. drugbank.com By blocking the action of PLA2, the production of these inflammatory eicosanoids is effectively suppressed.

The general mechanism is as follows:

this compound binds to its intracellular glucocorticoid receptor. drugbank.com

This complex translocates to the nucleus. drugbank.com

In the nucleus, it upregulates the transcription of the gene encoding Lipocortin-1. drugbank.com

The newly synthesized Lipocortin-1 then inhibits the activity of phospholipase A2. drugbank.comrxlist.com

This leads to a reduction in the production of prostaglandins and leukotrienes, thereby diminishing the inflammatory response. drugbank.com

Immunomodulatory Effects at the Cellular Level

The immunomodulatory properties of this compound extend to direct effects on the function and behavior of various immune cells.

Impact on Leukocyte Function and Migration

As a potent glucocorticoid, this compound is expected to significantly impact leukocyte function and migration. While specific studies on this compound are limited, the effects of related corticosteroids like methylprednisolone are well-documented. These agents are known to reduce the influx of leukocytes into inflamed tissues. This is achieved through several mechanisms, including the downregulation of adhesion molecules on both leukocytes and endothelial cells, which are necessary for the process of extravasation.

Furthermore, glucocorticoids can inhibit various functions of leukocytes, including their phagocytic and cytotoxic activities. The general anti-inflammatory effect of Alclometasone includes calming the immune system's defense cells, which are the white blood cells. webmd.com It is also understood to inhibit the release of pro-inflammatory mediators from these cells. medchemexpress.com

Modulation of Lymphocyte Proliferation and Antibody Production

Investigations into Cell Proliferation Inhibition

The antiproliferative properties of this compound are a recognized aspect of its therapeutic action, particularly in dermatological applications. nih.gov This inhibition of cell proliferation is a key factor in its effectiveness in treating hyperproliferative skin conditions. The underlying mechanisms are thought to involve the regulation of genes that control the cell cycle, leading to an arrest in cell division. While specific research detailing these pathways for this compound is not abundant, the general principle is a recognized feature of glucocorticoid action.

Metabolic Pathways and Biotransformation of 7a Chloro 16a Methyl Prednisolone

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The liver stands as the principal site for the metabolism of 7a-Chloro-16a-methyl Prednisolone (B192156). Within the intricate network of hepatic enzymes, the cytochrome P450 (CYP) superfamily plays a pivotal role in the biotransformation of this steroid.

CYP3A4-Mediated Hydroxylation of Steroid Nucleus

The initial and a critical step in the metabolism of many corticosteroids, including those structurally related to 7a-Chloro-16a-methyl Prednisolone, is hydroxylation. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme, which is abundantly expressed in the human liver. nih.govreactome.org CYP3A4 facilitates the introduction of hydroxyl (-OH) groups onto the steroid nucleus, a process that increases the molecule's polarity. reactome.org For instance, in the metabolism of prednisolone, CYP3A4 is responsible for its oxidation to 6β-hydroxyprednisolone. reactome.org Given the structural similarities, it is highly probable that CYP3A4 mediates the hydroxylation of the this compound steroid core. The presence of the 7α-chloro and 16α-methyl groups may influence the rate and position of this hydroxylation.

Formation of Major Inactive Metabolites

Following hydroxylation and other metabolic conversions, this compound is transformed into various metabolites that are generally inactive and more readily excretable. While specific metabolites of this compound are not extensively detailed in the public literature, the metabolic pathways of related corticosteroids like methylprednisolone (B1676475) offer significant insights. The metabolism of methylprednisolone is thought to be primarily mediated by 11beta-hydroxysteroid dehydrogenases and 20-ketosteroid reductases. nih.gov These enzymatic actions lead to the formation of metabolites that can be eliminated from the body, primarily through the kidneys.

Role of Transport Proteins in Cellular and Tissue Distribution (e.g., P-glycoprotein)

The distribution of this compound to various tissues and its efflux from cells are significantly influenced by transport proteins, most notably P-glycoprotein (P-gp). nih.gov P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively transporting a wide array of substrates out of cells. nih.gov

Studies on the structurally similar methylprednisolone have demonstrated that it is a substrate for P-glycoprotein. nih.gov This interaction can limit the intracellular concentration of the steroid in various tissues, including the brain, potentially affecting its therapeutic efficacy and side-effect profile. nih.gov The presence of a 6α-methyl group in the steroid structure appears to be a requisite for recognition by intestinal P-glycoprotein. nih.gov Given that this compound possesses a 16α-methyl group, it is plausible that it also interacts with P-glycoprotein, which would play a crucial role in its absorption, distribution, and elimination.

Prodrug Metabolism and Activation Pathways

This compound can be administered in the form of a prodrug, such as alclometasone (B1664502) dipropionate. medchemexpress.com Prodrugs are inactive or less active precursors that are metabolically converted to the active drug within the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility or permeability.

The activation of alclometasone dipropionate to the pharmacologically active this compound involves enzymatic hydrolysis. This process typically occurs in the skin or other target tissues where esterase enzymes cleave the propionate (B1217596) esters at the 17 and 21 positions of the steroid, releasing the active parent compound. This targeted activation allows for localized therapeutic effects while potentially minimizing systemic exposure and associated side effects. Studies on other methylprednisolone prodrugs, such as methylprednisolone suleptanate, have shown that the ester form can significantly influence the potency and efficiency of the conversion to the active steroid. nih.govnih.gov

Advanced Analytical Methodologies for Research on 7a Chloro 16a Methyl Prednisolone

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of 7a-Chloro-16a-methyl Prednisolone (B192156), providing the means for its separation from related substances and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of corticosteroids. akjournals.comnih.gov The development of a robust HPLC method is a critical first step in ensuring accurate and reliable results.

Method development for corticosteroids often involves reversed-phase HPLC (RP-HPLC), which is valued for its selectivity, speed, and simplicity. akjournals.com A typical RP-HPLC system for corticosteroid analysis utilizes a C18 or C8 column. For instance, a study on prednisolone, a structurally related compound, employed a C18 column (150 mm × 4.6 mm, 3 μm particle size) with a gradient mobile phase of acetonitrile (B52724), tetrahydrofuran, and water to achieve baseline separation from its impurities. nih.gov Another method for methylprednisolone (B1676475) utilized a C8 column (250 x 4.6mm, 5µm) with a mobile phase of 0.1% v/v orthophosphoric acid and acetonitrile (25:75) at a flow rate of 1ml/min, with detection at 245nm. researchgate.net

The selection of the mobile phase is crucial for achieving optimal separation. A common approach for corticosteroids is a mixture of an organic solvent like acetonitrile or methanol (B129727) with an aqueous buffer. nih.govijnrd.org The pH of the aqueous phase and the gradient elution program are optimized to resolve the analyte of interest from any potential interfering substances. For example, a method for prednisolone used a mobile phase of acetonitrile and water (50:50, v/v) with UV detection at 246 nm. ijnrd.org

| Parameter | Condition 1 (based on Prednisolone analysis) nih.gov | Condition 2 (based on Methylprednisolone analysis) researchgate.net | Condition 3 (based on Prednisolone analysis) ijnrd.org |

|---|---|---|---|

| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) | Phenomenex C8 (250 x 4.6mm, 5µm) | Hypersil Gold C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/tetrahydrofuran/water (gradient) | 0.1% v/v orthophosphoric acid and acetonitrile (25:75) | Acetonitrile/water (50:50, v/v) |

| Detection | UV at 254 nm | UV at 245 nm | UV at 246 nm |

| Flow Rate | Not Specified | 1 ml/min | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for the analysis of corticosteroids, offering superior sensitivity and selectivity compared to HPLC with UV detection. upf.edunih.gov These techniques are particularly valuable for identifying and quantifying low levels of the compound and its metabolites in complex biological matrices. upf.edunih.gov

In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z), providing highly specific detection. upf.edu Electrospray ionization (ESI) is a commonly used ionization technique for corticosteroids. nih.gov

LC-MS/MS adds another layer of specificity by selecting a specific precursor ion (e.g., the molecular ion of 7a-Chloro-16a-methyl Prednisolone), fragmenting it, and then detecting one or more specific product ions. nih.gov This multiple reaction monitoring (MRM) mode significantly reduces background noise and enhances the certainty of identification and quantification. plos.org For instance, a method for detecting various glucocorticoids in unauthorized medicinal powders utilized LC-MS/MS with MRM to ensure accurate quantification. nih.gov The development of LC-MS/MS methods has been instrumental in pharmacokinetic studies and the identification of corticosteroid metabolites in plasma and urine. nih.gov

| Parameter | Example Condition (based on general corticosteroid analysis) nih.govplos.org |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the target corticosteroid |

| Product Ions | Specific fragment ions characteristic of the corticosteroid |

| Collision Energy | Optimized for each specific transition |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. While chromatographic methods separate and quantify the compound, spectroscopic methods provide detailed information about its molecular structure.

Mass Spectrometry (MS), often coupled with liquid chromatography as LC-MS, provides the molecular weight of the compound and information about its fragmentation pattern. upf.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity. The fragmentation pattern observed in an MS/MS experiment can reveal key structural features of the steroid.

Extraction and Purification Techniques for Steroid Analysis

The analysis of this compound, especially from complex matrices like biological fluids or pharmaceutical formulations, requires efficient extraction and purification steps to remove interfering substances. waters.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of corticosteroids from various samples. waters.comnih.govacs.org SPE utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For corticosteroids, reversed-phase sorbents like C18 are commonly employed. plos.orgacs.org The process involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the purified analyte with a stronger solvent. acs.org For example, a study on the extraction of corticosteroids from plasma utilized Oasis HLB cartridges, which demonstrated good performance. acs.org

Liquid-Liquid Extraction (LLE) is another common technique for extracting steroids. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While LLE has been frequently used, SPE is often preferred as it can be more selective and easier to automate. nih.gov

The goal of these extraction techniques is to obtain a clean sample extract that is compatible with the subsequent analytical instrumentation, thereby improving the accuracy and reliability of the analysis. waters.com

Method Validation for Research Applications

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. nih.govoup.com Method validation ensures that the analytical procedure is suitable for its intended purpose and consistently produces accurate and reproducible results. nih.gov The key parameters evaluated during method validation for a compound like this compound typically include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govnih.gov This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. akjournals.com It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. akjournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. akjournals.comnih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govresearchgate.net

| Validation Parameter | Description | Common Acceptance Criterion (Illustrative) |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to the true value | Typically within 85-115% researchgate.net |

| Precision (% RSD) | Agreement between repeated measurements | ≤ 15% nih.gov |

| LOD | Lowest detectable concentration | Determined experimentally (e.g., signal-to-noise ratio of 3:1) |

| LOQ | Lowest quantifiable concentration | Determined experimentally (e.g., signal-to-noise ratio of 10:1) plos.org |

Computational and Theoretical Studies of 7a Chloro 16a Methyl Prednisolone

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 7a-Chloro-16a-methyl prednisolone (B192156), and its biological target, primarily the glucocorticoid receptor (GR). These methods provide a three-dimensional view of the binding process, helping to elucidate the structural basis of the compound's activity.

Molecular docking studies are instrumental in predicting how 7a-Chloro-16a-methyl prednisolone fits into the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.gov The process involves computationally placing the ligand in various orientations and conformations within the receptor's binding site to identify the most energetically favorable binding mode. This preferred orientation is the one that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), can also be estimated through these simulations. A lower binding energy generally corresponds to a higher binding affinity. For corticosteroids, key interactions within the GR LBD are crucial for stabilizing the active conformation of the receptor, which in turn modulates gene transcription. nih.gov

Table 1: Predicted Interactions between this compound and Glucocorticoid Receptor Amino Acid Residues (Hypothetical)

| Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

| Asn564 | Hydrogen Bond | 2.8 |

| Gln570 | Hydrogen Bond | 3.1 |

| Arg611 | Hydrogen Bond | 2.9 |

| Gln642 | van der Waals | 3.5 |

| Met604 | Hydrophobic | 3.8 |

| Leu566 | Hydrophobic | 4.0 |

This table is illustrative and based on typical interactions observed for corticosteroids with the glucocorticoid receptor.

The conformational flexibility of the steroid nucleus and its side chains is a key determinant of its biological activity. The 16a-methyl group, for instance, is known to influence the conformation of the D-ring, which can impact receptor binding and potency. nih.gov MD simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in its atomic positions over the simulation period.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These methods provide detailed information about the molecule's geometry, electron distribution, and reactivity.

By calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can gain a deeper understanding of the molecule's chemical behavior. For instance, the electrostatic potential map can indicate regions of the molecule that are more likely to engage in electrostatic interactions with the receptor. The energies of the HOMO and LUMO orbitals are related to the molecule's ability to donate or accept electrons, which is relevant for understanding its reactivity and potential for metabolic transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Table 2: Hypothetical QSAR Descriptors for this compound

| Descriptor | Value | Contribution to Activity |

| Molecular Weight | 424.9 g/mol | Steric Factor |

| LogP | 2.5 | Lipophilicity |

| Dipole Moment | 3.2 D | Polarity |

| Polar Surface Area | 95.8 Ų | Membrane Permeability |

This table is for illustrative purposes to show the types of descriptors used in QSAR studies.

In Silico Prediction of Metabolic Transformations and Stereoselectivity

In silico tools for metabolism prediction are becoming increasingly important in drug discovery to anticipate the metabolic fate of a new chemical entity. nih.gov These tools use databases of known metabolic reactions and algorithms to predict the likely sites of metabolism and the resulting metabolites. news-medical.netcreative-biolabs.com

For this compound, these programs can predict potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic transformations. frontiersin.org The software identifies atoms or functional groups within the molecule that are most susceptible to enzymatic attack by metabolic enzymes like cytochrome P450s (CYPs). nih.gov

For example, the software might predict hydroxylation at various positions on the steroid nucleus or oxidation of the side chain. The presence of the 7a-chloro and 16a-methyl groups can influence the stereoselectivity of these metabolic reactions, leading to the formation of specific stereoisomers of the metabolites. Predicting these transformations early in the development process can help in identifying potentially active or toxic metabolites. nih.gov

Table 3: Predicted Metabolic Pathways for this compound (Hypothetical)

| Metabolic Reaction | Predicted Site | Enzyme Family | Predicted Metabolite |

| Hydroxylation | C-6β | CYP3A4 | 6β-Hydroxy-7a-chloro-16a-methyl prednisolone |

| Oxidation | C-20 | 20-ketosteroid reductase | 7a-Chloro-16a-methyl-20-dihydroprednisolone |

| Glucuronidation | C-21-OH | UGT | This compound-21-glucuronide |

This table is illustrative and based on common metabolic pathways for corticosteroids.

Future Research Directions for 7a Chloro 16a Methyl Prednisolone Analogs

Rational Design of Next-Generation Steroidal Glucocorticoids

The development of highly potent glucocorticoids has historically been driven by the need to reduce the side effects associated with high-dose treatments and to overcome clinical resistance. nih.gov The rational design of new analogs of 7a-Chloro-16a-methyl Prednisolone (B192156) is grounded in a detailed understanding of the structural basis for glucocorticoid receptor (GR) binding and activation. nih.govnih.gov The goal is to synthesize compounds with enhanced anti-inflammatory activity, increased specificity for the GR, and a greater separation of desired anti-inflammatory effects (transrepression) from metabolic side effects (transactivation). nih.gov

Future design strategies will build upon existing knowledge of structure-activity relationships. For instance, modifications to the prednisolone backbone, such as the introduction of a 16α-methyl group, have been shown to significantly increase anti-inflammatory potency. nih.gov Similarly, halogenation at specific positions, like the 7α-chloro group, can modulate the electronic and steric properties of the molecule, influencing its interaction with the GR. The fluorination at the C-6 and C-9 positions is another common strategy to greatly increase a compound's specificity for the glucocorticoid receptor. crstoday.com

Structural biology plays a pivotal role in this process. High-resolution crystal structures of the GR's ligand-binding domain (LBD) complexed with various steroids reveal key interactions that determine potency. nih.gov For example, the flexibility of the steroid's A-ring and the way a ligand fills the binding pocket are critical factors. nih.gov By analyzing these structures, researchers can design novel analogs with moieties that optimize these interactions, potentially leading to compounds with much-improved potency and efficacy. nih.gov The development of conjugates of prednisolone and methylprednisolone (B1676475) is also being explored to improve physicochemical properties and enable targeted drug delivery. nih.gov

| Structural Modification | Effect on Glucocorticoid Activity | Research Finding Reference |

| 16α-Methyl Group | Enhances anti-inflammatory potency. | nih.gov |

| 9α-Fluoro Group | Increases glucocorticoid and mineralocorticoid activity. | crstoday.com |

| C1-C2 Double Bond (Δ1) | Increases glucocorticoid activity relative to mineralocorticoid activity. | nih.gov |

| C-17α Furoate Group | Fills the ligand-binding pocket, providing additional anchor points for high-affinity binding and high potency. | nih.gov |

| 7α-Chloro Group | Modifies steric and electronic properties to influence receptor binding. | cymitquimica.com |

Advancements in Computational Modeling for Targeted Drug Discovery

Computational methods have become indispensable in modern drug discovery, offering a faster, more directed approach compared to traditional trial-and-error methodologies. researchgate.net For the development of 7a-Chloro-16a-methyl Prednisolone analogs, in silico techniques are crucial for accelerating the identification of promising lead compounds. researchgate.netnih.gov These methods allow for the simulation of molecular interactions and the prediction of a drug's efficacy and behavior in a biological system. researchgate.net

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com For glucocorticoid research, docking studies can simulate how different analogs fit into the GR's binding pocket, helping to rationalize their binding energies and identify key interactions, such as hydrogen bonds with specific amino acid residues like GLN642 and ARG611. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the drug-receptor complex over time, analyzing its stability and conformational changes. nih.gov This can help to understand the detailed mechanism of interaction between a ligand and the GR, which is essential for the rational design of more effective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. nih.govmdpi.com

The integration of artificial intelligence (AI) and machine learning is further enhancing these computational tools, improving their predictive accuracy and speed. researchgate.netmdpi.com By using these advanced computational approaches, researchers can screen vast virtual libraries of potential analogs, assess their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and refine their structures for optimal potency and selectivity before committing to costly and time-consuming laboratory synthesis. mdpi.comnih.gov

| Computational Technique | Application in Glucocorticoid Analog Design | Research Finding Reference |

| Molecular Docking | Predicts binding modes and affinities of novel analogs to the glucocorticoid receptor (GR). | nih.govnih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Analyzes the stability and conformational changes of the ligand-GR complex over time. | nih.govnih.gov |

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. | mdpi.com |

| Virtual Screening | Rapidly screens large digital libraries of compounds to identify potential hits for further investigation. | researchgate.netnih.gov |

| ADMET Prediction | In silico profiling of absorption, distribution, metabolism, excretion, and toxicity properties to reduce late-stage failures. | nih.govnih.gov |

Development of High-Throughput Screening Platforms for Novel Compound Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify those that modulate a specific biomolecular pathway. wikipedia.org The development of sophisticated HTS platforms is essential for characterizing novel analogs of this compound and discovering new chemical entities with desirable glucocorticoid activity. opentrons.com

HTS workflows involve several key stages, including the preparation of assay plates with a library of test compounds, the use of robotics and liquid handling devices for automation, and sensitive detectors for observing the reaction. wikipedia.orgpharmasalmanac.com The primary types of assays used in glucocorticoid research are:

Biochemical Assays: These assays use a purified target protein, such as the GR-LBD, to measure the direct binding of ligands or the inhibition of enzymatic activity in vitro. mdpi.com

Cell-Based Assays: These assays are conducted in intact cells and can monitor more complex downstream events. mdpi.com For glucocorticoid research, cell-based reporter gene assays are commonly used to measure the ability of a compound to induce GR-driven gene activation or repression. nih.govnih.gov

A significant advancement in HTS is the development of assays that can provide more nuanced information than a simple "on/off" signal. For example, some screens are designed to monitor changes in both the maximal activity (Amax) and the potency (EC50) of a compound. oup.comresearchgate.net Furthermore, novel assays are being developed to monitor specific aspects of GR protein activity, such as its dimerization status or phosphorylation at key sites like Serine 211, which has shown a high predictive power for a compound's effect on endogenous gene targets. nih.gov These advanced HTS platforms allow for the identification of compounds that not only bind to the GR but modulate its function in specific, potentially more therapeutically beneficial ways, such as identifying the SEGRAMs mentioned earlier. nih.gov

Compound and Substance Table

| Name | Synonyms/Related Terms |

| This compound | Alclometasone (B1664502), (7a,11b,16a)-7-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione |

| Prednisolone | 11β,17,21-trihydroxy-1,4-pregnadieen-3,20-dion |

| Methylprednisolone | MPD |

| Dexamethasone | DEX, 16a-methyl 9a-fluoroprednisolone |

| Hydrocortisone (B1673445) | Cortisol |

| Betamethasone | |

| Budesonide | |

| Deacylcortivazol | DAC |

| Mometasone Furoate | MF |

| Fludrocortisone | |

| Mifepristone | RU-486 |

| Raloxifene | |

| Tamoxifen | |

| TPCA-1 | 2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide |

| Arachidonic Acid | AA |

| Prostaglandins (B1171923) | PGs |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |

| AP-1 | Activator protein-1 |

| Cytokines | |

| Cyclooxygenase | COX, COX-1, COX-2 |

| Nitric Oxide |

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the anti-inflammatory efficacy of 7a-Chloro-16a-methyl Prednisolone in dermatological conditions?

- Methodology : Use in vitro assays (e.g., leukocyte inhibition assays) to quantify pro-inflammatory mediator suppression (e.g., cytokines, prostaglandins) . For in vivo validation, employ murine models of atopic dermatitis or psoriasis, monitoring clinical severity scores and histopathological changes. Ensure dose-response studies align with reported IC50 values (e.g., 3.6 μM in TT(C634R) cells) .

Q. How can researchers validate the purity and stability of this compound in synthetic or formulated samples?

- Methodology : Apply HPLC or UPLC with UV detection, referencing pharmacopeial protocols (e.g., USP30 guidelines). Use methylene chloride extraction and alkaline phosphatase treatment to isolate the compound, followed by infrared spectroscopy for structural confirmation . Include forced degradation studies (e.g., heat, light, pH stress) to assess stability .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in preclinical models?

- Methodology : Focus on bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma and tissue quantification. Compare results against prednisolone analogs to assess halogenation effects on metabolic clearance .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

- Methodology : Perform competitive binding assays (e.g., glucocorticoid receptor transactivation assays) under standardized conditions. Use molecular docking simulations to analyze structural interactions, emphasizing the 7a-chloro and 16a-methyl substitutions. Cross-validate findings with crystallographic data from related steroids .

Q. What strategies mitigate batch-to-batch variability in synthetic routes for this compound?

- Methodology : Optimize reaction parameters (e.g., temperature, catalyst loading) via Design of Experiments (DoE). Implement QC checkpoints using mid-process HPLC to monitor intermediate purity. Validate reproducibility across ≥3 independent syntheses .

Q. How can multi-omics approaches elucidate off-target effects in long-term glucocorticoid therapy?

- Methodology : Integrate transcriptomics (RNA-seq of treated keratinocytes) and proteomics (mass spectrometry) to identify non-canonical pathways. Compare with metabolomic profiles from patient-derived ex vivo models. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize clinically relevant off-targets .

Q. What computational frameworks predict the compound’s efficacy in heterogeneous patient populations?

- Methodology : Develop machine learning models using EHR data (e.g., dose-response variability, comorbidities). Train on datasets stratified by demographic factors (age, sex) and genetic polymorphisms (e.g., NR3C1 variants). Validate with retrospective cohort studies .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between in vitro potency and clinical outcomes?

- Approach : Reconcile in vitro IC50 values with in vivo bioavailability using physiologically based pharmacokinetic (PBPK) modeling. Adjust for protein binding and tissue penetration differences. Validate with microdialysis in target tissues (e.g., dermal interstitial fluid) .

Q. What statistical methods are optimal for analyzing dose-dependent anti-inflammatory effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。